1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol
Description
This compound belongs to the carbazole-based family, characterized by a propan-2-ol backbone substituted with carbazole and 2-methylquinolin-8-yloxy groups. The quinoline moiety, known for its role in antimalarial and anticancer agents, further enhances the compound’s bioactivity profile .
Properties
IUPAC Name |
1-carbazol-9-yl-3-(2-methylquinolin-8-yl)oxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-13-14-18-7-6-12-24(25(18)26-17)29-16-19(28)15-27-22-10-4-2-8-20(22)21-9-3-5-11-23(21)27/h2-14,19,28H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZCBSLQPNSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol typically involves multiple steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Quinoline Derivative Preparation: The quinoline derivative is synthesized separately, often through Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Linking the Two Moieties: The final step involves linking the carbazole and quinoline derivatives through a propanol chain. This is typically done using etherification reactions, where the hydroxyl group of the propanol reacts with the appropriate functional groups on the carbazole and quinoline derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbazole and quinoline moieties can interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- The quinoline substituent in the target compound may improve DNA intercalation or enzyme binding compared to benzyl or furan groups .
Enzyme Inhibition
- Dynamin I GTPase Inhibition: Analogues like 35 and 43 (IC50 = 1.0 μM) inhibit dynamin I, a key protein in endocytosis. The target compound’s quinoline group may similarly disrupt protein-protein interactions .
- DNMT1 Inhibition : Derivatives such as WK-22 and WK-28 inhibit DNA methyltransferase 1 (DNMT1), a cancer therapeutic target. Substituent bulkiness and electron-withdrawing groups (e.g., fluorine) correlate with potency .
Antimicrobial Activity
- Oxadiazole-carbazole hybrids (e.g., 4b, 4d) exhibit moderate to high antibacterial activity (MIC = 8–32 μg/mL). The quinoline group in the target compound may enhance Gram-negative bacterial targeting .
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Quinoline vs. Benzyl Groups: Quinoline’s planar structure may improve intercalation into DNA or enzyme active sites compared to non-aromatic substituents .
- Amino vs. Ether Linkages: Amino groups (e.g., in 35) enhance hydrogen bonding, while ether linkages (e.g., in ) may improve metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
